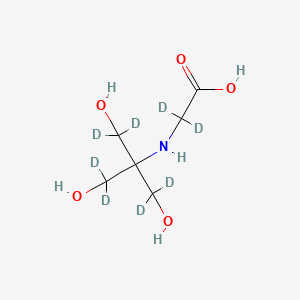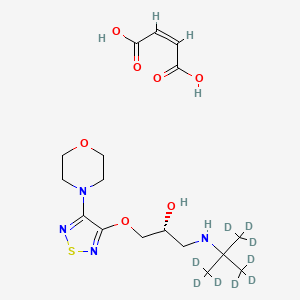
Trypanothione synthetase-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trypanothione synthetase-IN-3 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent against diseases caused by trypanosomatids, such as African trypanosomiasis (sleeping sickness) and Chagas disease. These diseases are caused by protozoan parasites and affect millions of people worldwide, particularly in tropical and subtropical regions. This compound targets the enzyme trypanothione synthetase, which is crucial for the redox balance and survival of these parasites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trypanothione synthetase-IN-3 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to optimize yield and purity. For instance, the use of polar aprotic solvents and mild bases can facilitate nucleophilic substitution reactions, while condensation reactions may require acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Trypanothione synthetase-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activity and stability. For example, oxidation reactions can modify the functional groups on the compound, potentially altering its biological activity. Reduction reactions may be used to convert oxidized intermediates back to their active forms .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific reaction being performed. For instance, oxidation reactions may require acidic conditions, while reduction reactions are often carried out under basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can produce substituted analogs with different biological properties. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Aplicaciones Científicas De Investigación
Trypanothione synthetase-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of enzyme inhibition and redox reactions. In biology, it serves as a tool to investigate the role of trypanothione synthetase in the redox balance and survival of trypanosomatid parasites .
In medicine, this compound is being explored as a potential therapeutic agent for the treatment of diseases caused by trypanosomatids. Its ability to inhibit trypanothione synthetase makes it a promising candidate for drug development. Additionally, it has applications in the development of diagnostic tools for detecting trypanosomatid infections .
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its synthesis and reactions provide valuable insights into the development of new synthetic methodologies and the optimization of industrial processes .
Mecanismo De Acción
The mechanism of action of Trypanothione synthetase-IN-3 involves the inhibition of the enzyme trypanothione synthetase. This enzyme is responsible for the synthesis of trypanothione, a molecule that plays a crucial role in maintaining the redox balance and protecting trypanosomatid parasites from oxidative stress. By inhibiting trypanothione synthetase, this compound disrupts the redox balance, leading to the accumulation of reactive oxygen species and ultimately causing the death of the parasites .
The molecular targets of this compound include the active site of trypanothione synthetase, where it binds and prevents the enzyme from catalyzing the formation of trypanothione. This inhibition is often characterized by a decrease in the levels of trypanothione and an increase in the levels of its precursors, such as glutathione and spermidine .
Comparación Con Compuestos Similares
Trypanothione synthetase-IN-3 can be compared with other compounds that target trypanothione synthetase or related enzymes. Some similar compounds include trypanothione reductase inhibitors, nitro-reductase inhibitors, and pteridine reductase 1 inhibitors. These compounds share a common goal of disrupting the redox balance in trypanosomatid parasites, but they target different enzymes and pathways .
Compared to these similar compounds, this compound is unique in its specific inhibition of trypanothione synthetase. This specificity allows for a more targeted approach to disrupting the redox balance in trypanosomatids, potentially leading to fewer off-target effects and improved therapeutic outcomes .
List of Similar Compounds
- Trypanothione reductase inhibitors
- Nitro-reductase inhibitors
- Pteridine reductase 1 inhibitors
- Methionyl-tRNA synthetase inhibitors
- Phosphodiesterase inhibitors
- Rhodesain inhibitors
Propiedades
Fórmula molecular |
C68H54O43 |
|---|---|
Peso molecular |
1559.1 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]-6-[(2R,3R,4S,5R,6R)-3,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C68H54O43/c69-27-1-19(2-28(70)45(27)85)59(93)101-17-43-53(105-61(95)21-5-31(73)47(87)32(74)6-21)55(107-63(97)23-9-35(77)49(89)36(78)10-23)57(109-65(99)25-13-39(81)51(91)40(82)14-25)67(103-43)111-68-58(110-66(100)26-15-41(83)52(92)42(84)16-26)56(108-64(98)24-11-37(79)50(90)38(80)12-24)54(106-62(96)22-7-33(75)48(88)34(76)8-22)44(104-68)18-102-60(94)20-3-29(71)46(86)30(72)4-20/h1-16,43-44,53-58,67-92H,17-18H2/t43-,44-,53-,54-,55+,56+,57-,58-,67-,68-/m1/s1 |
Clave InChI |
LVWJZBHMFBYXBN-UUTZMJNCSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















